In Vitro Potency Advantage: Polymyxin B Demonstrates Significantly Lower MICs than Colistin Against Key MDR Pathogens
In a direct head-to-head broth microdilution study of 89 clinical isolates, polymyxin B exhibited significantly lower Minimum Inhibitory Concentrations (MICs) compared to colistin across all three key multidrug-resistant (MDR) species tested [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Polymyxin B: Significantly lower MICs (geometric mean data not provided; p-values as below) |
| Comparator Or Baseline | Colistin |
| Quantified Difference | Statistically significant difference: K. pneumoniae (p < 0.02), A. baumannii (p < 0.001), P. aeruginosa (p < 0.01) |
| Conditions | Broth microdilution assay; 27 K. pneumoniae, 31 A. baumannii, 31 P. aeruginosa clinical isolates. |
Why This Matters
This demonstrates a quantifiable, statistically significant potency advantage for polymyxin B over colistin against the most critical MDR Gram-negative pathogens, which may influence drug selection where lower drug exposure is clinically desirable.
- [1] Doymaz, M. Z., et al. (2019). Comparison of antibacterial activities of polymyxin B and colistin against multidrug resistant Gram negative bacteria. Infectious Diseases, 51(9), 676-682. View Source
